molecular formula C9H13NO3 B14197731 Ethyl 2-(cyanomethyl)-3-oxopentanoate CAS No. 869641-02-1

Ethyl 2-(cyanomethyl)-3-oxopentanoate

Cat. No.: B14197731
CAS No.: 869641-02-1
M. Wt: 183.20 g/mol
InChI Key: SITNUZDMGFDSKF-UHFFFAOYSA-N
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Description

Ethyl 2-(cyanomethyl)-3-oxopentanoate is an organic compound with a complex structure that includes an ester, a cyano group, and a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(cyanomethyl)-3-oxopentanoate typically involves the reaction of ethyl cyanoacetate with a suitable aldehyde or ketone under basic conditions. One common method is the Knoevenagel condensation, where ethyl cyanoacetate reacts with an aldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent-free methods and microwave-assisted synthesis are also explored to reduce environmental impact and improve reaction rates .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyanomethyl)-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 2-(cyanomethyl)-3-oxopentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(cyanomethyl)-3-oxopentanoate involves its reactivity with various nucleophiles and electrophiles. The cyano group and the ketone moiety are key functional groups that participate in these reactions. The compound can act as a Michael acceptor in conjugate addition reactions, and the ester group can undergo hydrolysis under acidic or basic conditions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: Similar in structure but lacks the ketone group.

    Methyl 2-(cyanomethyl)-3-oxopentanoate: Similar but with a methyl ester instead of an ethyl ester.

    Ethyl 2-(cyanomethyl)-3-oxobutanoate: Similar but with a shorter carbon chain.

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

869641-02-1

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

ethyl 2-(cyanomethyl)-3-oxopentanoate

InChI

InChI=1S/C9H13NO3/c1-3-8(11)7(5-6-10)9(12)13-4-2/h7H,3-5H2,1-2H3

InChI Key

SITNUZDMGFDSKF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CC#N)C(=O)OCC

Origin of Product

United States

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